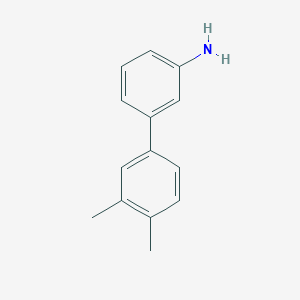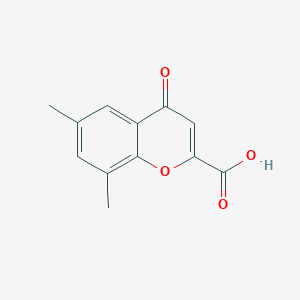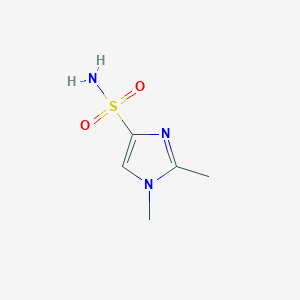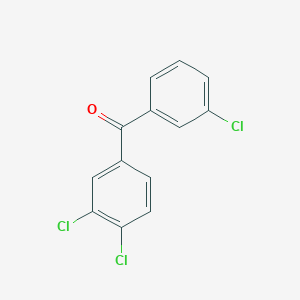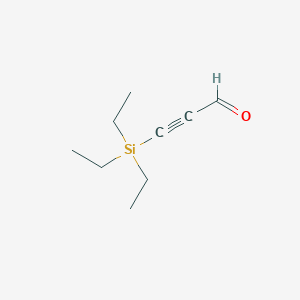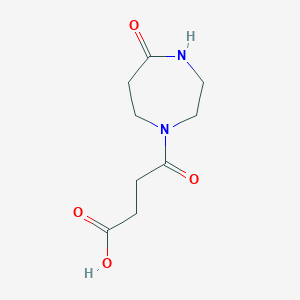
4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid
Übersicht
Beschreibung
“4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid” is a compound with the molecular formula C9H14N2O4 . It has a molecular weight of 214.22 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI string for “this compound” is InChI=1S/C9H14N2O4/c12-7-3-5-11 (6-4-10-7)8 (13)1-2-9 (14)15/h1-6H2, (H,10,12) (H,14,15) . The Canonical SMILES for this compound is C1CN (CCNC1=O)C (=O)CCC (=O)O .
Physical And Chemical Properties Analysis
The computed properties of “this compound” include a XLogP3-AA of -1.8, indicating its solubility in water and lipids . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 86.7 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Research on heterocyclic compounds, including 1,4-diazepines, highlights their significant biological activities, making them of interest for pharmaceutical development. 1,4-Diazepines, a class of compounds that may relate to or have structural similarities with 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid, exhibit a range of biological activities including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. These derivatives are actively explored for potential pharmaceutical applications due to their medicinal importance, underscoring the relevance of compounds with diazepan structures in drug discovery and development (Rashid et al., 2019).
Environmental Impact and Fate
A study reviewing the environmental fate and aquatic effects of oxo-process chemicals provides insights into the behavior of compounds similar to this compound in environmental contexts. It highlights how these chemicals, once released into the environment, are subject to processes such as volatilization, biodegradation, and photolysis, minimizing their impact on aquatic life. This research suggests that inadvertent releases of similar compounds would be rapidly biodegraded in soil and water, offering a perspective on the environmental considerations associated with the use and production of such chemicals (Staples, 2001).
Chemical Synthesis and Utility
The synthesis and applications of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines reveal the versatility of compounds related to this compound in generating diverse bioactive molecules. This underscores the potential of such structures in the synthesis of a broad range of pharmacologically relevant compounds, highlighting their utility in medicinal chemistry and drug synthesis (Ibrahim, 2011).
Wirkmechanismus
- High-affinity interactions with these residues contribute to the dual inhibitory effect .
- Binding Free Energy : The estimated binding free energy indicates favorable dual binding to both TNKS-1 and TNKS-2 .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, inhibiting its activity and thus affecting protein degradation processes .
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that add phosphate groups to proteins. This inhibition can result in altered cellular signaling and metabolic pathways. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and changes in its effects on cellular function. Long-term studies have indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways effectively. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases, which are involved in oxidation-reduction reactions. These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound can also influence the activity of coenzymes, which are essential for various metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound can affect its overall efficacy and impact on cellular functions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus. This localization is mediated by targeting signals or post-translational modifications that guide the compound to its site of action. The activity of this compound can be significantly influenced by its subcellular localization, affecting processes such as energy production and gene regulation .
Eigenschaften
IUPAC Name |
4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c12-7-3-5-11(6-4-10-7)8(13)1-2-9(14)15/h1-6H2,(H,10,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEJKYWQIOKNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375568 | |
| Record name | 4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
397244-77-8 | |
| Record name | 4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



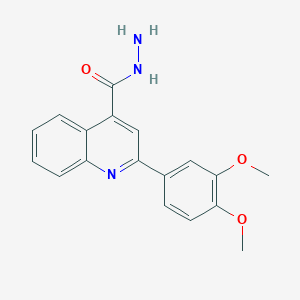
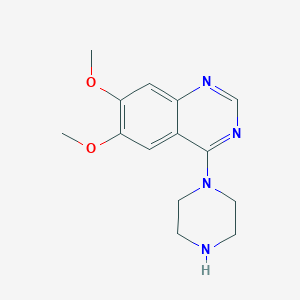


![N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1302754.png)

